Class-Level Anti-Tubercular Activity of 4-Methylphenoxy PAB Analogs
In the PAB series, the compound bearing a 4-methylphenoxy ether substituent (IDR-0357444, structurally analogous to the target compound's phenoxy region) demonstrated an MIC of 1.6 ± 0.2 µM against M. tuberculosis, with a TC50 of 14 ± 0.7 µM in Vero cells, yielding a selectivity index (SI) of 9 [1]. This establishes a quantitative baseline for the 4-methylphenoxy PAB subclass.
| Evidence Dimension | Anti-M. tuberculosis activity (MIC99) and cytotoxicity (TC50) |
|---|---|
| Target Compound Data | No direct data; class analog IDR-0357444 (4-methylphenoxy PAB): MIC = 1.6 ± 0.2 µM, TC50 = 14 ± 0.7 µM |
| Comparator Or Baseline | Parent phenoxy analog IDR-0257287: MIC = 5.2 ± 1.9 µM, TC50 > 50 µM |
| Quantified Difference | 3.25-fold improvement in MIC with 4-methyl substitution |
| Conditions | M. tuberculosis liquid culture; Vero cell cytotoxicity assay |
Why This Matters
The 4-methyl substitution on the phenoxy ring improves anti-TB potency by ~3-fold compared to the unsubstituted phenoxy analog, supporting the value of this specific substitution pattern for target engagement.
- [1] Chandrasekera, N. S., et al. Improved Phenoxyalkylbenzimidazoles with Activity against Mycobacterium tuberculosis Appear to Target QcrB. ACS Infectious Diseases, 2017, 3, 896-907. View Source
